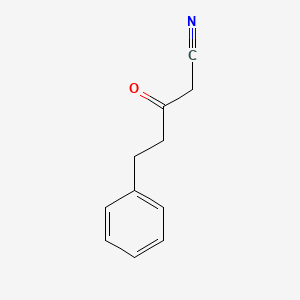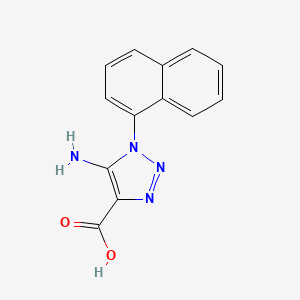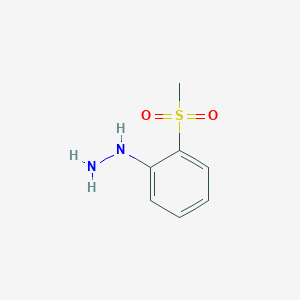![molecular formula C11H13ClN2O B3371449 1-[(4-Chlorophenyl)methyl]piperazin-2-one CAS No. 701208-33-5](/img/structure/B3371449.png)
1-[(4-Chlorophenyl)methyl]piperazin-2-one
Vue d'ensemble
Description
“1-[(4-Chlorophenyl)methyl]piperazin-2-one” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of “1-[(4-Chlorophenyl)methyl]piperazin-2-one” involves several steps. The common intermediate 1-[(4-chlorophenyl)(phenyl)methyl]piperazine is prepared from (4-chlorophenyl)(phenyl)methanone in three steps with excellent yields . Technological parameters including raw material ratio, reaction time, and temperature are optimized .Molecular Structure Analysis
The molecular structure of “1-[(4-Chlorophenyl)methyl]piperazin-2-one” has been confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction .Chemical Reactions Analysis
A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(4-Chlorophenyl)methyl]piperazin-2-one” have been analyzed using various techniques. Elemental analyses (C, H, and N) were conducted with a Perkin–Elmer model 240C analyzer, and all analyses results were consistent with theoretical values (within ±0.3%), unless otherwise indicated .Applications De Recherche Scientifique
Structural Analysis and Synthesis
Synthesis Techniques : The synthesis of various piperazine derivatives, including those similar to 1-[(4-Chlorophenyl)methyl]piperazin-2-one, involves multi-step protocols, employing methods such as bromination, reduction, and reaction with different organic compounds (Wujec & Typek, 2023).
Structural Elucidation : Detailed structural analysis of similar piperazine compounds has been conducted using techniques like HRMS, IR, 1H, and 13C NMR experiments, crucial for understanding their chemical properties and potential applications (Wujec & Typek, 2023).
Biological Activity
Antitumor Potential : Compounds bearing a structural resemblance to 1-[(4-Chlorophenyl)methyl]piperazin-2-one have been synthesized and tested for their anticancer activities. For instance, some derivatives have shown promise as antiproliferative agents against breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Antimicrobial Properties : There's research indicating that certain piperazine-based compounds exhibit moderate to significant antibacterial and antifungal activities. This includes derivatives of 1-[(4-Chlorophenyl)methyl]piperazin-2-one, which have shown efficacy against various microbial strains (Gan, Fang, & Zhou, 2010).
Pharmaceutical Development
Intermediate in Medicinal Synthesis : Piperazine compounds like 1-[(4-Chlorophenyl)methyl]piperazin-2-one serve as key intermediates in synthesizing various pharmaceuticals, such as antihistamines. Their synthesis from base compounds involves processes like bromination and reactions with other organic molecules, demonstrating their versatility in drug development (Dong, 2014).
Synthesis of Novel Cytotoxic Agents : Piperazin-2-one derivatives have been synthesized and evaluated for their cytotoxic activities on cancer cell lines, highlighting their potential as therapeutic agents in oncology (Ghasemi, Sharifi, & Shahbazi Mojarrad, 2020).
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-3-1-9(2-4-10)8-14-6-5-13-7-11(14)15/h1-4,13H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATDHIXNHFQBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]piperazin-2-one | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

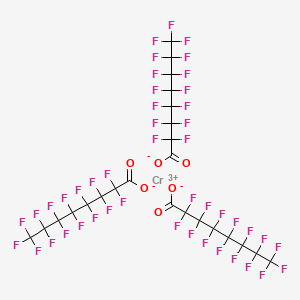


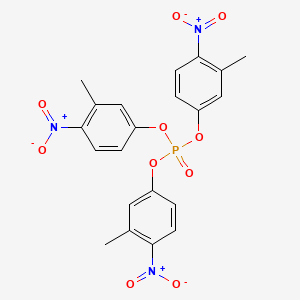

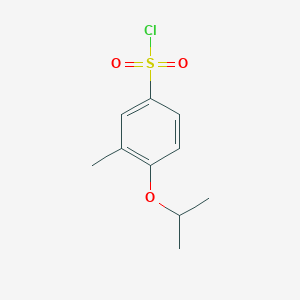

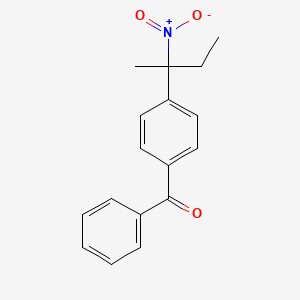
![5-[(Dimethylamino)methyl]-2-methoxyaniline](/img/structure/B3371428.png)
![2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide](/img/structure/B3371439.png)
